molecular formula C11H19NO3 B13319124 (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid

(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid

Cat. No.: B13319124
M. Wt: 213.27 g/mol
InChI Key: KBYQGUBGWJRIPN-VHSXEESVSA-N
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Description

(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is a chiral compound featuring a piperidine ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid typically involves the formation of the piperidine and oxolane rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes, while the oxolane ring can be formed via cyclization of diols or epoxides.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.

Medicine

In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure and exhibit similar reactivity and applications.

    Oxolane Derivatives: Compounds containing the oxolane ring, such as tetrahydrofuran, have comparable chemical properties and uses.

Uniqueness

(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H19NO3/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10/h8-10H,2-7H2,1H3,(H,13,14)/t9-,10+/m0/s1

InChI Key

KBYQGUBGWJRIPN-VHSXEESVSA-N

Isomeric SMILES

CN1CCC(CC1)[C@@H]2[C@H](CCO2)C(=O)O

Canonical SMILES

CN1CCC(CC1)C2C(CCO2)C(=O)O

Origin of Product

United States

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